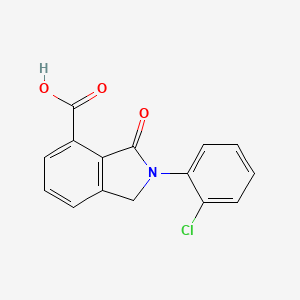

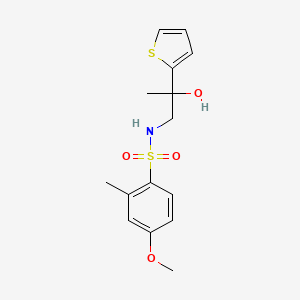

2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

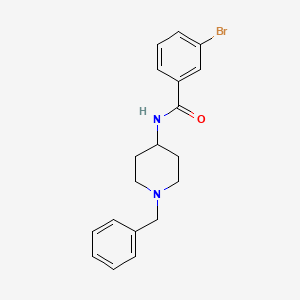

“2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as 2-furanilides and aralkylamines . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Aralkylamines are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials . Protodeboronation of pinacol boronic esters is a common approach used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple rings and functional groups. The compound contains a furan ring, a pyridine ring, and a benzenesulfonamide group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The compound can undergo a variety of reactions, including oxidation, amination, halogenation, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Drug Metabolism

Compounds with complex heterocyclic structures, similar to "2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide," often play significant roles in drug development, particularly as enzyme inhibitors. For example, studies on the metabolism of dietary heterocyclic amines in humans have shown the importance of understanding how certain enzymes metabolize drugs and potential carcinogens, with implications for cancer research and treatment strategies (Boobis et al., 1994). These insights are crucial for developing new therapeutic agents that can modulate enzyme activity to treat diseases.

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of compounds provide essential data for evaluating their safety and efficacy as potential therapeutic agents. For instance, the study of methemoglobinemia due to exposure to certain chemicals highlights the importance of understanding the toxicological profiles of compounds (Rodríguez et al., 1994). This knowledge aids in the safe design and use of new drugs, ensuring they provide therapeutic benefits without undue risk.

Biomarker Development

Research on biomarkers for exposure to specific chemicals, such as those found in the environment or diet, is another area where compounds with structures similar to "this compound" could have applications. For example, the development of methods to measure carcinogenic heterocyclic aromatic amines in human hair presents a noninvasive way to monitor exposure to potential carcinogens, with implications for both epidemiological studies and individual health monitoring (Le Marchand et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit high coumarin 7-hydroxylase activity . This suggests that the compound may interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.

Mode of Action

It is suggested that similar compounds can act in the hydroxylation of anti-cancer drugs . This implies that the compound may play a role in the metabolic activation of certain drugs.

Biochemical Pathways

Similar compounds have been reported to be competent in the metabolic activation of aflatoxin b1 , suggesting that the compound may influence pathways related to the metabolism of certain toxins.

Result of Action

The compound’s potential role in the hydroxylation of anti-cancer drugs suggests that it may contribute to the activation of these drugs, potentially enhancing their therapeutic effects.

Propiedades

IUPAC Name |

2-cyano-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c18-8-14-3-1-2-4-17(14)24(21,22)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h1-7,9,11-12,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTWKHXRMSOFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2966062.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2966076.png)

![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)